Imidazole-4-methyl Methanethiosulfonate Hydrochloride

描述

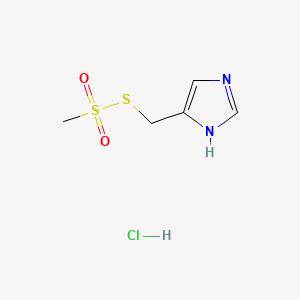

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is a specialized chemical compound used primarily in proteomics research. It has the molecular formula C5H9ClN2O2S2 and a molecular weight of 228.72 g/mol . This compound is known for its unique properties and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Imidazole-4-methyl Methanethiosulfonate Hydrochloride, involves several methods. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach synthesis: This method involves the dehydrogenation of imidazolines.

Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.

Amino nitrile method: This method involves the cyclization of amino nitriles.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to optimize efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

化学反应分析

Types of Reactions

Imidazole-4-methyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-methyl sulfone, while reduction may yield imidazole-4-methyl sulfide .

科学研究应用

Chemical Properties and Reactivity

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is known for its ability to react specifically and rapidly with thiols to form mixed disulfides. This property is crucial for various biochemical applications, particularly in the context of protein modification and analysis .

Biochemical Applications

-

Protein Modification

- The compound is widely used in the modification of proteins via thiol groups. By forming mixed disulfides, it can alter protein structure and function, which is essential for studying protein interactions and dynamics in biological systems.

-

Bioconjugation Techniques

- This compound serves as a tool for bioconjugation, enabling the attachment of various biomolecules to proteins. This application is vital in drug development and the creation of targeted therapeutics.

- Enzyme Inhibition Studies

Pharmacological Applications

- Drug Development

-

Anticancer Research

- The compound's ability to modify thiol-containing proteins has implications in cancer research, particularly in understanding how certain drugs interact with cancer cell proteins and potentially lead to resistance mechanisms.

Materials Science Applications

-

Synthesis of Functional Materials

- The reactivity of this compound with thiols can be harnessed in materials science for creating functional materials that require specific surface modifications or enhanced properties through chemical bonding.

-

Nanotechnology

- It plays a role in the synthesis of nanoparticles where surface functionalization with thiol groups is required to stabilize particles or enhance their interaction with biological systems.

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the interactions between a therapeutic protein and its target receptor. By modifying specific cysteine residues on the protein, researchers were able to elucidate binding affinities and kinetics, providing critical data for drug design.

Case Study 2: Cancer Drug Resistance Mechanisms

In another study focused on cancer treatment, researchers employed the compound to modify thiol groups on multidrug resistance proteins. This modification was crucial in identifying how these proteins contribute to drug resistance, leading to potential strategies for overcoming this challenge in cancer therapy.

作用机制

The mechanism of action of Imidazole-4-methyl Methanethiosulfonate Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as nitric oxide synthase , which plays a role in inflammation and neurodegenerative diseases . The compound interferes with intracellular calcium and potassium fluxes, affecting various cellular processes .

相似化合物的比较

Similar Compounds

Some compounds similar to Imidazole-4-methyl Methanethiosulfonate Hydrochloride include:

Clotrimazole: An antifungal agent that also inhibits nitric oxide synthase.

Metronidazole: An antibiotic and antiprotozoal agent.

Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

生物活性

Imidazole-4-methyl Methanethiosulfonate Hydrochloride (IMTS) is a compound that has garnered attention for its biological activity, particularly in the context of protein interactions and enzymatic inhibition. This article delves into its mechanisms of action, biological implications, and relevant research findings.

IMTS is a methanethiosulfonate derivative characterized by its imidazole ring, which contributes to its reactivity and biological interactions. The presence of a methanethiosulfonate moiety allows it to participate in various biochemical processes, particularly those involving sulfhydryl groups in proteins.

IMTS functions primarily as a modifying agent for cysteine residues in proteins. This modification can lead to the inhibition of specific protein-protein interactions (PPIs) and enzymatic activities. The compound's ability to form covalent bonds with cysteine residues makes it a valuable tool in biochemical research.

Key Mechanisms:

- Covalent Modification : IMTS can react with thiol groups in proteins, leading to irreversible modifications that alter protein function.

- Inhibition of Enzymatic Activity : Studies have demonstrated that IMTS can inhibit enzymes such as Botulinum neurotoxin A light chain (BoNT/A LC) by forming stable adducts with active site cysteine residues, effectively blocking substrate access.

Inhibition of Protein-Protein Interactions

Research has shown that IMTS can inhibit critical PPIs involved in various signaling pathways. For example, it has been studied for its potential to inhibit the signal transducer and activator of transcription 3 (STAT3), a key player in cancer progression and inflammation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| IMTS | 15.8 ± 0.6 | STAT3 |

This inhibition is significant as it suggests potential therapeutic applications in diseases where STAT3 is implicated, such as cancers and autoimmune disorders.

Case Studies

- Botulinum Neurotoxin Inhibition : A study highlighted the use of IMTS as a bifunctional inhibitor against BoNT/A LC, demonstrating its ability to irreversibly inhibit the enzyme with kinetic parameters indicating strong efficacy (k_inact/K_i = 1–10 M⁻¹·s⁻¹) .

- Modification of Cysteine Residues : The covalent interaction between IMTS and cysteine residues was confirmed through mass spectrometry and NMR studies, revealing structural changes that correlate with loss of enzymatic function .

Research Findings

Recent studies have explored the broader implications of IMTS in biochemical pathways:

- Supersulfide Catalysis : Research indicates that compounds like IMTS may play a role in regulating nitric oxide signaling through supersulfide catalysis, enhancing our understanding of redox biology .

- Therapeutic Potential : The ability to selectively inhibit PPIs opens avenues for drug development targeting diseases characterized by aberrant signaling pathways.

属性

IUPAC Name |

5-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZUPRKKSFZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662032 | |

| Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184970-27-1 | |

| Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。